2-(Pyrrolidin-1-yl)benzene-1-sulfonamide
Description
2-(Pyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted at the ortho position of the benzene-sulfonamide core. The compound’s structure combines the sulfonamide pharmacophore, known for its role in enzyme inhibition (e.g., carbonic anhydrase, kinases), with a pyrrolidine moiety, which enhances solubility and modulates steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,11,13,14) |
InChI Key |
MFHVOYRXMAYUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C6H5SO2Cl+C4H9NH→C6H5SO2NHC4H9+HCl
Industrial Production Methods
In an industrial setting, the production of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares 2-(pyrrolidin-1-yl)benzene-1-sulfonamide to structurally related sulfonamides, focusing on substituent effects, synthetic routes, and inferred biological activities.
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Sulfonamide Derivatives
Key Observations :
- Pyrrolidine vs.
- Aromatic vs. Aliphatic Substituents : Pyrazole and pyridine substituents () favor π-π interactions with aromatic residues in enzyme pockets, while pyrrolidine may engage in hydrogen bonding or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
